molecular formula C6H4ClNNaO5S B019680 Sodium 2-chloro-5-nitrobenzenesulfonate CAS No. 946-30-5

Sodium 2-chloro-5-nitrobenzenesulfonate

Cat. No.: B019680
CAS No.: 946-30-5
M. Wt: 260.61 g/mol
InChI Key: WMYFGZQYUQSOIT-UHFFFAOYSA-N
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Description

Sodium 2-chloro-5-nitrobenzenesulfonate, also known as Sodium 2-chloro-5-nitrobenzenesulfonate, is a useful research compound. Its molecular formula is C6H4ClNNaO5S and its molecular weight is 260.61 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-chloro-5-nitrobenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-chloro-5-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-chloro-5-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

946-30-5

Molecular Formula

C6H4ClNNaO5S

Molecular Weight

260.61 g/mol

IUPAC Name

sodium;2-chloro-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);

InChI Key

WMYFGZQYUQSOIT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl.[Na]

Other CAS No.

946-30-5

Pictograms

Irritant

Synonyms

2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt;  6-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt;  Sodium 1-Chloro-4-nitrobenzene-2-sulfonate;  Sodium 2-Chloro-5-nitrobenzenesulfonate;  Sodium 6-Chloro-3-nitrobenzenesulfonate; 

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sodium 2-Chloro-5-Nitrobenzenesulfonate

Executive Summary

Sodium 2-chloro-5-nitrobenzenesulfonate (CAS 946-30-5) represents a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical sulfonamides. Its chemical value lies in its trifunctional scaffold : a sulfonate solubilizing group, a reducible nitro group, and a labile chlorine atom activated for nucleophilic aromatic substitution (


).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, industrial synthesis via oleum sulfonation, and its role as a precursor for high-value derivatives like 2-aminophenol-4-sulfonic acid.

Chemical Identity & Physicochemical Properties

The compound is an aryl sulfonate salt characterized by high water solubility and significant stability under acidic conditions, though the chlorine substituent is reactive under alkaline conditions.

Property Data / Specification
Chemical Name Sodium 2-chloro-5-nitrobenzenesulfonate
CAS Number 946-30-5
Molecular Formula

Molecular Weight 259.60 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in water; slightly soluble in ethanol; insoluble in non-polar solvents.[1]
Acidity (pKa) ~ -2.0 (Conjugate acid: sulfonic acid group)
Melting Point >300°C (Decomposes)

Structural Analysis: The benzene ring bears three substituents with specific electronic effects:

  • 
     (Position 1):  Strong electron-withdrawing group (EWG) via induction; solubilizes the molecule.
    
  • 
     (Position 2):  Weakly deactivating but ortho/para directing in electrophilic substitution; acts as a leaving group in nucleophilic substitution.
    
  • 
     (Position 5):  Strong EWG via resonance and induction; activates the para position (C2) for nucleophilic attack.
    

Synthesis & Manufacturing Protocol

The industrial production of Sodium 2-chloro-5-nitrobenzenesulfonate is achieved through the sulfonation of 1-chloro-4-nitrobenzene (p-chloronitrobenzene).

Reaction Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Substrate: 1-chloro-4-nitrobenzene.

  • Directing Effects: The nitro group directs meta, while the chlorine atom directs ortho/para.

    • Meta to

      
       (at C4) 
      
      
      
      Positions C2 and C6.
    • Ortho to

      
       (at C1) 
      
      
      
      Positions C2 and C6.
  • Result: Both substituents direct the incoming sulfonyl group (

    
    ) to the same position (ortho to Chlorine), ensuring high regioselectivity.
    
Experimental Protocol (Bench to Pilot Scale)

Reagents:

  • 1-Chloro-4-nitrobenzene (p-chloronitrobenzene): 1.0 eq

  • Oleum (20-65% free

    
    ): 1.5 - 2.0 eq
    
  • Sodium Chloride (NaCl) or Sodium Hydroxide (NaOH): For salting out/neutralization.

Step-by-Step Methodology:

  • Melt Phase: Charge 1-chloro-4-nitrobenzene into a glass-lined reactor and melt at 85–90°C.

  • Sulfonation: Slowly add Oleum over 2 hours, maintaining temperature between 100–110°C. The reaction is exothermic; rigorous thermal control is required to prevent di-sulfonation or charring.

  • Cooking: Hold the reaction mass at 115–120°C for 4–6 hours. Monitor consumption of starting material via HPLC.

  • Quenching: Cool the mass to 60°C and slowly pour into crushed ice/water mixture.

  • Isolation (Salting Out): Add saturated NaCl solution or neutralize carefully with NaOH to pH 7. The sodium salt precipitates due to the common ion effect.

  • Filtration & Drying: Filter the precipitate, wash with ice-cold brine, and dry at 80°C.

Synthesis Workflow Diagram

SynthesisPathway Start 1-Chloro-4-nitrobenzene (Starting Material) Inter Intermediate: 2-Chloro-5-nitrobenzenesulfonic acid Start->Inter Electrophilic Substitution Reagent Oleum (20% SO3) 110°C, 4-6 hrs Reagent->Inter Product Sodium 2-chloro-5-nitrobenzenesulfonate (Final Product) Inter->Product Neutralization Salt NaCl / NaOH (Salting Out) Salt->Product

Figure 1: Synthetic pathway for the production of Sodium 2-chloro-5-nitrobenzenesulfonate via sulfonation.[2][3]

Reactivity & Applications in Drug Development

This compound is a versatile "switchable" scaffold. The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (


)  due to the combined electron-withdrawing power of the ortho-sulfonate and para-nitro groups.
Key Transformations
  • Hydrolysis to Phenols: Reaction with aqueous NaOH at elevated temperatures replaces

    
     with 
    
    
    
    , yielding Sodium 2-hydroxy-5-nitrobenzenesulfonate .
    • Relevance: Precursor for 2-aminophenol-4-sulfonic acid (dye intermediate).

  • Amination: Reaction with ammonia or primary amines displaces

    
     to form aniline derivatives.
    
  • Nitro Reduction: The nitro group can be selectively reduced (Fe/HCl or

    
    /Pd) to an amine, creating amphoteric sulfonamides.
    
Derivative Logic Flow

Reactivity Core Sodium 2-chloro-5-nitrobenzenesulfonate Prod1 2-Hydroxy-5-nitrobenzenesulfonate Core->Prod1 Cl displacement by OH- Prod2 2-Amino-5-nitrobenzenesulfonate derivatives Core->Prod2 Cl displacement by R-NH- Prod3 2-Chloro-5-aminobenzenesulfonate Core->Prod3 NO2 reduction to NH2 NaOH NaOH (aq), Heat (SNAr Hydrolysis) NaOH->Prod1 Amine R-NH2 (SNAr Amination) Amine->Prod2 Red Fe/HCl or H2/Pd (Reduction) Red->Prod3

Figure 2: Functional diversification pathways utilizing the activated chlorine and reducible nitro group.

Analytical Characterization

To validate the identity and purity of Sodium 2-chloro-5-nitrobenzenesulfonate, the following analytical parameters are standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Buffer).

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Retention Time: The sulfonate group makes the compound highly polar, leading to early elution compared to the non-sulfonated precursor (p-chloronitrobenzene).

Predicted -NMR Spectroscopy (DMSO- )

Based on substituent effects (Cl,


, 

), the aromatic protons will exhibit distinct splitting patterns:
Proton Position Predicted Shift (

)
Multiplicity Coupling (

)
H-3 Ortho to Cl, Meta to

~7.8 - 7.9 ppmDoublet (d)

H-4 Meta to Cl, Ortho to

~8.2 - 8.3 ppmDoublet of Doublets (dd)

H-6 Ortho to

, Ortho to

*
~8.6 - 8.7 ppmDoublet (d)

*Note: H-6 is sandwiched between the sulfonate and nitro groups (meta to nitro, ortho to sulfonate), causing significant deshielding.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • PPE: Nitrile gloves, safety goggles, and P95 dust mask.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (to prevent inadvertent hydrolysis).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23668789, Sodium 2-chloro-5-nitrobenzenesulfonate. PubChem. Retrieved from [Link]

  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for Sodium 2-chloro-5-nitrobenzenesulfonate (CAS No. 946-30-5). It is intended for researchers, scientists, and drug development professionals who handle this compound. The focus is not merely on presenting data but on interpreting it to establish safe and effective laboratory practices. We will explore the causality behind safety protocols, ensuring a self-validating system of risk management grounded in authoritative data.

Core Hazard Profile and Initial Risk Assessment

Sodium 2-chloro-5-nitrobenzenesulfonate is a light-brown crystalline solid used in organic synthesis.[1] Understanding its hazard profile is the foundational step in any risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this assessment.

While multiple sources classify this compound, a conservative approach is always recommended. The primary hazards consistently identified are related to skin and eye contact.[2][3][4] It is crucial to note that the parent acid, 2-chloro-5-nitrobenzenesulfonic acid, is classified with greater severity, including "Causes severe skin burns and eye damage" (H314).[5] Given this, handling the sodium salt with a heightened level of caution is a scientifically sound and prudent choice.

GHS Hazard Classification Summary

The following table summarizes the GHS classifications synthesized from multiple supplier SDSs.

Hazard ClassHazard StatementGHS CodeSignal WordPictogramReferences
Serious Eye Damage/IrritationCauses serious eye irritationH319WarningGHS07[2][3][4]
Skin Corrosion/IrritationCauses skin irritationH315WarningGHS07[2]
Skin SensitizationMay cause an allergic skin reactionH317WarningGHS07[4][6]
Acute Toxicity (Inhalation)Harmful if inhaledH332WarningGHS07[7]
Acute Toxicity (Oral)Harmful if swallowedH302WarningGHS07[7]
Acute Toxicity (Dermal)Harmful in contact with skinH312WarningGHS07[7]

Note: The "Harmful" classifications (H332, H302, H312) are noted on SDSs for the dihydrate form of the parent acid, emphasizing the need for comprehensive protective measures.[7]

The Causality Behind the Hazards

The nitro and chloro functional groups on the benzene ring contribute to the compound's reactivity and irritant properties. Upon contact with moist tissues like the eyes or skin, the compound can cause significant irritation. The potential for skin sensitization implies that repeated or prolonged contact could lead to an allergic reaction, a response that can be permanent and more severe with subsequent exposures.[6][8]

Initial Risk Assessment Workflow

A systematic workflow is essential before any handling of the chemical. This process ensures that all hazards are identified and appropriate controls are implemented.

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_impl Implementation Phase start Begin Work Planning cas Identify Chemical (CAS 946-30-5) start->cas sds Review Authoritative SDS cas->sds ghs Analyze GHS Pictograms & Hazard Statements sds->ghs risk Assess Lab-Specific Risks (e.g., scale, duration) ghs->risk controls Determine Necessary Controls (Hierarchy of Controls) risk->controls implement Implement Engineering & Administrative Controls controls->implement ppe Select & Don Appropriate PPE implement->ppe proceed Proceed with Experiment ppe->proceed

Caption: Workflow for initial chemical risk assessment.

Exposure Controls and Personal Protection

Controlling exposure is paramount. The "Hierarchy of Controls" is the authoritative framework for implementing the most effective safety measures. Personal Protective Equipment (PPE) is the final line of defense, to be used after higher-level controls have been put in place.

The Hierarchy of Controls

This model prioritizes safety strategies from most to least effective. For Sodium 2-chloro-5-nitrobenzenesulfonate, this translates to:

  • Elimination/Substitution: Not typically feasible in a research context where this specific molecule is required.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The primary engineering control for this compound is a certified chemical fume hood.[7][9] This is non-negotiable, as it mitigates the risk of inhaling the fine, solid particles.[7] A safety shower and eyewash station must also be readily accessible.[9]

  • Administrative Controls: These are procedural changes. Examples include developing Standard Operating Procedures (SOPs), restricting access to the handling area, and providing thorough training on the specific hazards of this compound.[9]

  • Personal Protective Equipment (PPE): Essential for protecting against direct contact.

a Elimination b Substitution c Engineering Controls d Administrative Controls e Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls model for risk reduction.

Detailed PPE Protocol

Merely listing PPE is insufficient; the protocol for its use is critical for ensuring its effectiveness.

Objective: To prevent skin, eye, and respiratory contact with Sodium 2-chloro-5-nitrobenzenesulfonate during handling.

Required Equipment:

  • Nitrile rubber gloves (minimum thickness 0.11 mm).[10]

  • Safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] A face shield may be required for tasks with a higher splash risk.[11]

  • A laboratory coat, fully buttoned, with long sleeves.[12]

  • Closed-toe shoes.[11]

Methodology:

  • Inspection: Before use, inspect all PPE for signs of degradation or damage, particularly gloves which should be checked for pinholes or tears.[5][10]

  • Donning Sequence:

    • Wash and dry hands thoroughly.

    • Don the laboratory coat and fasten it completely.

    • Don safety goggles.

    • Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to prevent skin exposure.

  • Handling: All manipulations of the solid or its solutions must be performed inside a chemical fume hood.[7] Avoid any actions that could generate dust.[5]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[5]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

The following protocols are synthesized from authoritative SDS guidelines.[2][3][5][13]

Exposure RouteProtocolReferences
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[2][3] Continue rinsing. Seek immediate medical attention.[5][14][2][3][5][12][13][14]
Skin Contact Take off immediately all contaminated clothing.[2][5] Wash the affected area with plenty of soap and water.[13] If skin irritation or a rash occurs, seek medical attention.[2][8] Wash contaminated clothing before reuse.[5][2][5][8][13]
Inhalation Move the exposed person to fresh air at once and keep them comfortable for breathing.[2][5][13] If breathing is difficult, give oxygen. If not breathing, perform artificial respiration.[5] Get medical attention if you feel unwell.[2][2][5][13]
Ingestion Rinse mouth thoroughly with water.[2][3] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a Poison Control Center or doctor immediately for treatment advice.[3][14][2][3][5][14]
Spill Response Protocol

A structured response is necessary to manage a spill safely and effectively.

Objective: To safely contain, clean, and dispose of spilled Sodium 2-chloro-5-nitrobenzenesulfonate.

Methodology:

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert personnel and the institutional safety office.[5][15]

  • Assess and Secure: For a small, manageable spill, ensure the area is well-ventilated (fume hood is on). Remove all sources of ignition.[5]

  • Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[5][12]

  • Contain and Clean:

    • Avoid generating dust.[3][5]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[4][5]

  • Decontaminate: Wipe the spill area with a damp cloth. Wash the area with soap and water.

  • Dispose: Dispose of the containerized waste and all contaminated cleaning materials according to institutional and local regulations.[8][16]

spill Spill Occurs assess Assess Spill Size spill->assess large Large or Uncontrolled? assess->large evacuate Evacuate Area Alert EHS/Supervisor large->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Coat) large->ppe No report Report Incident evacuate->report contain Contain Spill (Avoid Dust Generation) ppe->contain collect Collect Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste per Institutional Protocol decon->dispose dispose->report

Caption: Decision workflow for chemical spill response.

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Safe Handling Practices
  • Ventilation: Always handle in a well-ventilated place, preferably a chemical fume hood.[5]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[5]

  • Dust Prevention: Prevent the formation and dispersion of dust during weighing and transfer.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[9][14]

Storage Conditions and Incompatibilities
  • Container: Store in the original, tightly closed container.[5][17]

  • Environment: Keep in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is 4°C.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][15] While specific reactivity data for this salt is sparse, related compounds are incompatible with strong bases and acids.[15] Segregation from these chemical classes is a prudent measure.

Physical and Chemical Properties: A Safety Perspective

Understanding the physical properties informs safe handling procedures.

PropertyValueSafety ImplicationReferences
CAS Number 946-30-5Ensures correct identification of the chemical and its associated safety data.[1][4][17]
Molecular Formula C₆H₃ClNNaO₅SProvides basic chemical information.[1][17]
Molecular Weight ~259.60 g/mol Used for accurate measurements and solution preparation.[17][18]
Appearance Light-brown crystalline solidAs a solid, it poses an inhalation risk if it becomes airborne dust.[1]
Solubility Soluble in waterSpills can be cleaned with water, but this also means it can easily contaminate aqueous environments if not contained.[12][12]

Toxicological and Ecological Profile

Detailed toxicological data for this specific compound is not widely available. However, the GHS classifications imply moderate acute toxicity if swallowed, inhaled, or absorbed through the skin.[7] The primary health risks are irritation and potential sensitization from direct contact.[2][6]

From an ecological perspective, the precautionary principle should be applied. The compound should be prevented from entering drains or waterways, as chemicals of this class can be harmful to aquatic life.[2][5] All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

The safe handling of Sodium 2-chloro-5-nitrobenzenesulfonate is predicated on a thorough understanding and application of the information contained within its Safety Data Sheet. The core risks—serious eye and skin irritation and potential for allergic skin reaction—mandate the stringent use of engineering controls, specifically a chemical fume hood, and appropriate personal protective equipment. By integrating the principles of the Hierarchy of Controls and adhering to detailed protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Sodium 2-chloro-5-nitrobenzenesulfonate.
  • ChemicalBook. (2024). Sodium 2-chloro-5-nitrobenzenesulfonate - Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid SDS, 96-73-1 Safety Data Sheets.
  • ChemScene. (n.d.). 946-30-5 | Sodium 2-chloro-5-nitrobenzenesulfonate.
  • BLD Pharm. (n.d.). 946-30-5|Sodium 2-chloro-5-nitrobenzenesulfonate.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium 3-nitrobenzenesulfonate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Merck Millipore. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Nitrobenzenesulfonic acid sodium salt.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1) - Substance Details - SRS.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Sodium 3-nitrobenzenesulfonate.
  • Pfaltz & Bauer. (2023). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzenesulfonic acid dihydrate.
  • Solenis. (2021). SAFETY DATA SHEET - Amercor™ CNA6370 CORROSION INHIBITOR.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Chongqing Chemdad Co., Ltd. (n.d.). Sodium 2-chloro-5-nitrobenzenesulfonate.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - m-Nitrobenzenesulfonic Acid Sodium Salt.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-nitrobenzenesulfonic acid, sodium salt.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • AntonBauer Helpcenter. (n.d.). SECTION 5. FIRE-FIGHTING MEASURES.
  • R&D Systems. (2025). SAFETY DATA SHEET.
  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • Environment, Health, and Safety - University of California, Berkeley. (2025). PPE Selection Guide – Cryogens.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-nitrobenzenesulfonic acid, sodium salt.

Sources

Hazards and Handling of 2-Chloro-5-Nitrobenzenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists[1]

Executive Summary & Chemical Identity[1][2][3][4]

2-Chloro-5-nitrobenzenesulfonic acid sodium salt (CAS: 946-30-5 ) is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, azo dyes, and electroplating additives.[1] Structurally, it combines an activated aryl chloride with a nitro group and a solubilizing sulfonate moiety.[1]

While often handled routinely in aqueous solutions, the isolated solid presents distinct hazards related to skin sensitization , dust inhalation , and thermal instability characteristic of nitro-aromatics.[1] This guide moves beyond standard SDS data to address the operational risks during synthesis and scale-up.

Chemical Profile
PropertyDetail
CAS Number 946-30-5
Formula C₆H₃ClNNaO₅S
Molecular Weight 259.60 g/mol
Synonyms Sodium 2-chloro-5-nitrobenzenesulfonate; 4-Nitro-1-chlorobenzene-2-sulfonic acid sodium salt
Physical State Off-white to light brown powder/crystalline solid
Solubility High in water; slight in DMSO/Methanol

Hazard Assessment: Beyond the GHS Label

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315/H319), a deeper structural analysis reveals three critical risk vectors for research and scale-up environments.[1]

The "Activated Halide" Sensitization Risk

The presence of the electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃Na) groups ortho and para to the chlorine atom makes the C-Cl bond highly susceptible to nucleophilic attack.[1]

  • Mechanism: Upon contact with skin proteins (nucleophiles), the chlorine can be displaced, covalently binding the nitro-aromatic ring to the protein (haptenization).[1]

  • Consequence: High potential for Allergic Contact Dermatitis (ACD) .[1] Users may become sensitized after the first exposure, leading to severe reactions upon subsequent handling.[1]

  • Protocol: Double-gloving is mandatory. Do not rely on standard latex; use Nitrile (minimum 5 mil) or Laminate film gloves for prolonged handling.[1]

Thermal Instability & Energetics

Nitro-sulfonic acid salts are generally more stable than their non-sulfonated nitro-aromatic counterparts, but they are not inert .[1]

  • Decomposition: At elevated temperatures (>250°C) or under adiabatic conditions (e.g., drying ovens), the nitro group can facilitate oxidative decomposition of the organic skeleton.[1]

  • Shock Sensitivity: While not classified as an explosive, dry residues should be treated as energetic materials .[1] Avoid grinding the dry solid in the presence of reducing agents or metals.[1]

Dust Inhalation Toxicity

As a sulfonate salt, the dry powder is often electrostatic and fine.[1] Inhalation allows rapid absorption through the mucous membranes.[1]

  • Systemic Effect: Nitro-aromatics can induce methemoglobinemia (oxidation of hemoglobin), reducing oxygen transport.[1]

  • Symptoms: Cyanosis (blue lips/fingernails), dizziness, and fatigue.[1]

Safe Handling & Engineering Controls

Hierarchy of Controls Diagram

The following decision logic dictates the handling requirements based on the physical state of the material.

SafetyLogic Start Material State Assessment IsSolid Is it a Dry Solid/Powder? Start->IsSolid IsSol Is it in Solution? Start->IsSol Weighing Weighing Operations IsSolid->Weighing Transfer Liquid Transfer/Reaction IsSol->Transfer Containment ISO 5 Containment / Fume Hood (No Open Bench Work) Weighing->Containment PPE_Solid PPE: N95/P100 Mask + Double Nitrile Gloves + Sleeves Containment->PPE_Solid Static Grounding Required? YES (Electrostatic Dust) Containment->Static PPE_Liq PPE: Splash Goggles + Chem-Resistant Apron Transfer->PPE_Liq TempCtrl Temp Control < 100°C (Prevent decomposition) Transfer->TempCtrl

Caption: Operational logic for handling 2-chloro-5-nitrobenzenesulfonic acid sodium salt based on physical state.

Specific Handling Protocols
A. Weighing & Transfer[1]
  • Engineering Control: Use a powder containment balance enclosure or a chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Anti-Static Measures: The sodium salt is hygroscopic and prone to static charge.[1] Use anti-static weighing boats and gun ionizers to prevent powder dispersal.[1]

  • Solvent Selection: Dissolve the solid immediately after weighing to reduce dust risk.[1] Water is the preferred primary solvent; if organic solvents are needed, use water/alcohol mixtures.[1]

B. Reaction Safety (Nucleophilic Substitution)

When using this compound as an electrophile (displacing the Cl):

  • Exotherm Management: The reaction with amines or thiols is exothermic.[1]

  • Dosing: Add the nucleophile slowly to the nitro-sulfonate solution, not the reverse, to control heat generation.

  • Quenching: Have a pre-cooled water bath ready.

Emergency Response & Decontamination

Decontamination of Spills

Do not dry sweep.[1] Mechanical friction on dry nitro-aromatics can trigger decomposition or dust clouds.[1]

  • Step 1: Wet the spill gently with water or a 5% sodium bicarbonate solution to suppress dust.[1]

  • Step 2: Absorb with an inert material (Vermiculite or Sand).[1] Do not use sawdust (combustible).[1]

  • Step 3: Double-bag the waste in polyethylene bags labeled "Toxic/Oxidizing Waste."[1]

First Aid (Specific to Nitro-Aromatics)
  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1] PEG is more effective than water alone at solubilizing lipophilic nitro compounds.[1]

  • Eye Contact: Irrigate for 15 minutes.

  • Inhalation: Remove to fresh air. If signs of methemoglobinemia (blueness) appear, administer oxygen and seek immediate medical attention (methylene blue is the specific antidote).[1]

Synthesis & Reactivity Profile[10]

Understanding the reactivity flow helps predict side reactions and hazards.[1]

Reactivity Compound 2-Chloro-5-nitro- benzenesulfonate Path1 Nucleophilic Aromatic Substitution (SnAr) Compound->Path1 + Amines/Thiols Path2 Nitro Reduction Compound->Path2 + H2/Pd or Fe/HCl Path3 Thermal Decomposition Compound->Path3 > 250°C / Dry Heat Prod1 Target Intermediate (Exothermic Reaction) Path1->Prod1 Prod2 Aniline Derivative (Toxic/Sensitizer) Path2->Prod2 Prod3 NOx Gases + SOx (Explosion Risk if Dry) Path3->Prod3

Caption: Primary reactivity pathways and associated safety risks for drug development workflows.

Storage & Stability[1]
  • Conditions: Store at ambient temperature (15–25°C) in tightly sealed containers.

  • Incompatibilities: Keep away from strong reducing agents (hydrides), strong bases (can trigger polymerization or hydrolysis), and strong oxidizers.[1]

  • Shelf Life: Hygroscopic. Re-test water content if stored >1 year, as hydrolysis of the C-Cl bond can occur slowly in moist acidic conditions, releasing HCl.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 66784, 2-Chloro-5-nitrobenzenesulfonamide (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: 2-chloro-5-nitrobenzenesulphonic acid.[1][2] Retrieved from [Link][1]

Sources

Technical Guide: Spectroscopic Characterization of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of Sodium 2-chloro-5-nitrobenzenesulfonate. It is designed for researchers and analytical scientists requiring rigorous structural verification data.

Executive Summary

Sodium 2-chloro-5-nitrobenzenesulfonate (CAS: 946-30-5) is a critical intermediate in the synthesis of azo dyes, pharmaceutical precursors, and agrochemicals. Its structural integrity is defined by the specific substitution pattern of the benzene ring: a sulfonate group at position 1, a chlorine atom at position 2, and a nitro group at position 5.

Accurate characterization requires a multi-modal spectroscopic approach to distinguish it from potential regioisomers (e.g., 4-chloro-3-nitrobenzenesulfonate) and to quantify inorganic impurities common in sulfonation processes. This guide details the expected NMR, IR, and MS signals, supported by mechanistic interpretation.

Molecular Identity & Properties[1][2][3]

PropertyData
IUPAC Name Sodium 2-chloro-5-nitrobenzenesulfonate
CAS Number 946-30-5
Molecular Formula C

H

ClNO

SNa
Molecular Weight 259.60 g/mol
Solubility Highly soluble in Water, DMSO; Insoluble in non-polar solvents (Hexane, DCM)
Appearance Off-white to pale yellow crystalline solid
Characterization Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring no isomeric impurities or inorganic salts remain.

CharacterizationWorkflow Sample Raw Sample (Synthesis Product) Purification Purification (Recrystallization from H2O/EtOH) Sample->Purification IR FT-IR Analysis (Functional Groups) Purification->IR NMR 1H & 13C NMR (Regiochemistry) Purification->NMR MS Mass Spectrometry (MW & Isotopes) Purification->MS QC QC Release (Purity >98%) IR->QC NMR->QC MS->QC

Figure 1: Analytical workflow for structural validation. NMR serves as the primary confirmation of regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

NMR is the definitive method for distinguishing the 2,5-substitution pattern from other isomers. Due to the ionic nature of the sulfonate group, DMSO-d


  or D

O
are the required solvents.
H NMR Analysis (400 MHz, DMSO-d )

The aromatic region will display three distinct proton signals. The substitution pattern (1-SO


Na, 2-Cl, 5-NO

) creates a specific splitting pattern based on scalar coupling (

).
Proton PositionChemical Shift (

, ppm)*
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-6 8.60 – 8.70Doublet (d)

Most Deshielded: Ortho to both electron-withdrawing groups (NO

and SO

).
H-4 8.30 – 8.40Doublet of Doublets (dd)

,

Intermediate: Ortho to NO

, but meta to the shielding Cl effect. Couples to H-3 and H-6.
H-3 7.80 – 7.90Doublet (d)

Least Deshielded: Ortho to Cl, which offers some shielding relative to NO

/SO

.

*> Note: Chemical shifts are estimated based on substituent additivity rules and analogous compounds (e.g., 2-chloro-5-nitrobenzoic acid). Exact values may vary


0.1 ppm depending on concentration and pH.
C NMR Analysis (100 MHz, DMSO-d )

Expect 6 aromatic carbon signals. The Carbon attached to the Chlorine (C-2) and the Sulfonate (C-1) will be significantly shifted.

  • C-NO

    
     (C-5):  ~146 ppm (Deshielded by nitro)
    
  • C-SO

    
     (C-1):  ~144 ppm (Deshielded by sulfonate)
    
  • C-Cl (C-2): ~132 ppm

  • Aromatic CH (C-4, C-6): ~124-128 ppm

  • Aromatic CH (C-3): ~130 ppm

Infrared Spectroscopy (FT-IR)

IR is primarily used here for functional group verification. The sulfonate salt shows characteristic strong bands that distinguish it from the free acid or sulfonyl chloride.

Functional GroupWavenumber (cm

)
IntensityMode
Aromatic C-H 3050 – 3100WeakStretching (

C-H)
Nitro (-NO

)
1520 – 1540StrongAsymmetric Stretch
Nitro (-NO

)
1340 – 1360StrongSymmetric Stretch
Sulfonate (S=O) 1180 – 1230Very StrongAsymmetric Stretch
Sulfonate (S=O) 1030 – 1060StrongSymmetric Stretch
C-Cl 600 – 800MediumStretching

Technical Note: If the sample is a hydrate (common for sodium salts), a broad O-H stretch will appear around 3400-3500 cm


. Drying at 110°C is recommended before IR analysis if water interference is high.

Mass Spectrometry (MS)[6]

For sulfonated species, Electrospray Ionization (ESI) in Negative Mode (ESI-) is the industry standard. Electron Impact (EI) is unsuitable due to the non-volatile ionic nature of the salt.

Key MS Parameters[3][5][6]
  • Ionization Mode: Negative (ESI-)

  • Parent Ion: [M - Na]

    
    
    
  • Target m/z: 235.9 (based on

    
    Cl)
    
Isotope Pattern Analysis

The presence of Chlorine provides a definitive diagnostic signature. You must observe the 3:1 intensity ratio between the M and M+2 peaks.

  • m/z 235.9: Base peak (

    
    Cl isotope)
    
  • m/z 237.9: ~33% intensity of base peak (

    
    Cl isotope)
    
Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule loses the nitro group and SO


.

MassSpecFragmentation Parent Parent Ion [M-Na]⁻ m/z 236 Frag1 [M - NO₂]⁻ m/z 190 Parent->Frag1 - NO₂ (46 Da) Frag2 [M - SO₃]⁻ m/z 156 Parent->Frag2 - SO₃ (80 Da) Frag3 Phenolic Radical (Complex Rearrangement) Frag1->Frag3

Figure 2: Predicted fragmentation pathway in ESI(-) MS/MS experiments.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 10-15 mg of dry Sodium 2-chloro-5-nitrobenzenesulfonate.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (preferred for resolution) or D
    
    
    
    O.
  • Mixing: Sonicate for 30 seconds. Sulfonate salts are generally soluble, but sonication ensures homogeneity.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) for DMSO, or calibrate to the residual solvent peak (DMSO: 2.50 ppm; HDO: 4.79 ppm).

Protocol B: Impurity Profiling (HPLC-UV)

While spectroscopy confirms identity, purity is best assessed via HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Common Impurities:

    • 2-chlorobenzenesulfonic acid (Starting material, lacks NO

      
      ).
      
    • Isomers: 4-chloro-3-nitrobenzenesulfonate (Distinguishable by NMR coupling constants).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Chloro-5-nitrobenzoic acid derivatives.Link

  • Sigma-Aldrich. Product Specification: Sodium 2-chloro-5-nitrobenzenesulfonate (CAS 946-30-5).Link

  • SpectraBase. NMR and IR Data for Benzenesulfonic acid derivatives. John Wiley & Sons.[1] Link

  • SDBS. Spectral Database for Organic Compounds.[2] AIST, Japan.[2] (General reference for substituted benzenes). Link

Sources

Thermal Stability and Decomposition of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Process Safety Engineers

Executive Summary

Sodium 2-chloro-5-nitrobenzenesulfonate (CAS 946-30-5) is a critical intermediate in the synthesis of dyes, pigments, and pharmaceutical agents. While the sodium salt exhibits significant thermal stability (typically stable up to ~300°C), its thermal decomposition profile is characterized by a rapid, highly exothermic event driven by the nitro group and sulfonate moiety.[1]

Critical Safety Insight: A dangerous misconception is equating the stability of the salt with that of the free acid.[1] While the sodium salt is stable >300°C, the free acid (2-chloro-5-nitrobenzenesulfonic acid) can decompose violently at temperatures as low as 150°C. This guide details the thermal behavior, decomposition mechanisms, and required characterization protocols to ensure safe handling and scale-up.[1]

Chemical Identity & Physicochemical Context
ParameterDetail
Chemical Name Sodium 2-chloro-5-nitrobenzenesulfonate
CAS Number 946-30-5
Molecular Formula

Molecular Weight 259.60 g/mol
Structure Benzene ring substituted with Cl (C1),

(C2), and

(C5).[2]
Physical State Light yellow to tan powder
Solubility Soluble in water; slightly soluble in polar organic solvents.
Acidity (pH) Aqueous solutions are typically neutral to slightly alkaline (pH 6–8).
Thermal Stability Profile

The thermal stability of this compound is bimodal, depending heavily on its ionic state (Salt vs. Acid).[1]

3.1 The Sodium Salt (CAS 946-30-5) [3][4][5][6]
  • Melting/Decomposition Point: >300°C (often cited ~350°C).[2]

  • Behavior: The salt does not exhibit a clean melting point. Instead, it undergoes a solid-state decomposition transition.

  • TGA Profile:

    • Stage 1 (<100°C): Minor mass loss (<1%) due to physisorbed water.

    • Stage 2 (100°C – 300°C): Thermally stable plateau.

    • Stage 3 (>300°C): Sharp, catastrophic mass loss corresponding to desulfonation and nitro-group thermolysis.

  • DSC Profile:

    • Exothermic onset typically observed between 320°C – 350°C .

    • Enthalpy of Decomposition (

      
      ):  High exothermic potential (>500 J/g estimated based on nitro-aromatic analogs), posing a risk of thermal runaway in confined adiabatic environments.
      
3.2 The Free Acid Hazard

If the salt is acidified (e.g., during workup or waste treatment), the resulting 2-chloro-5-nitrobenzenesulfonic acid is significantly less stable.

  • Decomposition Onset: ~150°C.[7]

  • Mechanism: Acid-catalyzed desulfonation and lower activation energy for nitro-group homolysis.

  • Risk: Inadvertent acidification in a heated process vessel can lower the "Time to Maximum Rate" (TMR) drastically, leading to unexpected explosions.[1]

Decomposition Mechanism

The decomposition proceeds via a complex radical mechanism involving the cleavage of the C-S bond and the energetic breakdown of the nitro group.[1]

4.1 Primary Pathway: Desulfonation

The weakest link in the molecule at high temperatures is the Carbon-Sulfur (C-S) bond.



The release of 

and

gases contributes to rapid pressure buildup.
4.2 Secondary Pathway: Nitro-Group Thermolysis

The nitro group (


) facilitates ring fragmentation. The proximity of the Chlorine atom (ortho to the sulfonate, para to the nitro group) influences the electron density, making the ring susceptible to radical attack.[1]


This step releases

gases and highly reactive oxygen species, which further accelerate the combustion of the organic skeleton (char formation).
4.3 Visualized Pathway (Graphviz)

DecompositionMechanism Salt Sodium 2-chloro-5- nitrobenzenesulfonate (Stable < 300°C) Activation Thermal Activation (>320°C) Salt->Activation CS_Cleavage C-S Bond Cleavage (Desulfonation) Activation->CS_Cleavage Primary Step Nitro_Homolysis Nitro Group Homolysis Activation->Nitro_Homolysis Concurrent Products_Gas Gaseous Products: SO2, SO3, NOx, Cl2 CS_Cleavage->Products_Gas Products_Solid Solid Residue: Na2SO4, Carbon Char CS_Cleavage->Products_Solid Nitro_Homolysis->Products_Gas Nitro_Homolysis->Products_Solid

Caption: Thermal decomposition cascade of Sodium 2-chloro-5-nitrobenzenesulfonate involving simultaneous desulfonation and nitro-group breakdown.

Experimental Characterization Protocols

To validate the safety of this compound for a specific process, you must generate site-specific data. Do not rely solely on literature values for scale-up.

5.1 Differential Scanning Calorimetry (DSC)
  • Objective: Determine Onset Temperature (

    
    ) and Enthalpy (
    
    
    
    ).
  • Crucible: Gold-plated high-pressure crucibles (to contain gases and prevent sensor corrosion).

  • Atmosphere: Nitrogen (inert) at 50 mL/min.[8]

  • Ramp Rate: 5°C/min (standard screening).

  • Acceptance Criteria:

    • 
       must be >100°C above the maximum process temperature.
      
    • If

      
      , the material has high explosive potential.[1]
      
5.2 Thermogravimetric Analysis (TGA)
  • Objective: Quantify mass loss and identify gas evolution stages.

  • Coupling: Ideally coupled with FTIR or MS (TGA-MS) to identify evolved gases (

    
     vs. 
    
    
    
    ).
  • Key Observation: Watch for a "two-step" weight loss. The first step is often desulfonation; the second is skeletal oxidation.

5.3 Kinetic Modeling (Kissinger Method)

To predict stability over long storage times, perform DSC at multiple heating rates (


).[1]
Use the Kissinger equation to calculate Activation Energy (

):

  • Plot

    
     vs 
    
    
    
    .
  • Slope =

    
    .
    
Safety & Handling Recommendations
6.1 Storage Conditions
  • Temperature: Store below 40°C.

  • Atmosphere: Keep dry. Hygroscopicity can lead to cake formation, which complicates heat transfer.[1]

  • Segregation: Strictly segregate from strong acids (risk of forming the unstable free acid) and strong reducing agents (risk of reducing the nitro group exothermically).

6.2 Processing Hazards
  • Dust Explosion: As a finely divided organic powder, it presents a dust explosion hazard.[1] Ground all equipment.

  • Thermal Runaway: In batch reactors, ensure the cooling capacity can handle a sudden exotherm if the temperature accidentally exceeds 280°C.[1]

  • TMR (Time to Maximum Rate): Calculate TMR for your specific holding temperature. A rule of thumb for nitro compounds is to never hold within 50°C of the DSC onset temperature.

6.3 Emergency Response
  • Fire: Use water spray, dry chemical, or foam.[1] Do not use a solid water stream, which may scatter the dust.[1]

  • Decomposition: If the material begins to discolor (darken) or emit yellow/brown fumes (

    
    ), evacuate immediately.[1] The reaction is likely autocatalytic.
    
References
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid, sodium salt Product Sheet. Retrieved from [9]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: m-Nitrobenzenesulfonic acid, sodium salt (Analogous Safety Data). Retrieved from

  • GuideChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid Properties and Safety. Retrieved from

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. (Providing mechanistic context for nitro-aromatic decomposition). Retrieved from

  • BenchChem. (2025). Thermal Stability and Decomposition of Aromatic Sulfonic Acids. Retrieved from

Sources

Methodological & Application

The Versatile Reagent: Sodium 2-chloro-5-nitrobenzenesulfonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Sodium 2-chloro-5-nitrobenzenesulfonate is a light-brown crystalline solid that has carved a niche for itself as a valuable intermediate, particularly in the synthesis of dyes and pigments.[1][2] Its chemical structure, featuring a chlorine atom activated by the strong electron-withdrawing effects of a nitro group and a sulfonic acid group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes it an excellent substrate for the construction of complex aromatic compounds.

The presence of the water-soluble sodium sulfonate group imparts unique properties to this reagent, influencing its solubility and reaction conditions. This guide will delve into the practical applications of this reactivity, providing detailed protocols for its use in the synthesis of important chemical intermediates.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of sodium 2-chloro-5-nitrobenzenesulfonate in organic synthesis lies in its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro and sulfonate groups create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the chlorine. This facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

The SNAr Mechanism: A Visual Representation

SNAr_Mechanism reagents Sodium 2-chloro-5-nitrobenzenesulfonate + Nu:⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product Substituted Product + Cl⁻ meisenheimer->product Elimination

Caption: Generalized workflow of the SNAr mechanism.

Application Note I: Synthesis of N-Aryl-2-amino-5-nitrobenzenesulfonic Acids

A significant application of sodium 2-chloro-5-nitrobenzenesulfonate is in the synthesis of N-aryl-2-amino-5-nitrobenzenesulfonic acids. These compounds are valuable intermediates in the production of azo dyes and other specialty chemicals.[3] The reaction involves the nucleophilic displacement of the chlorine atom by an aromatic amine.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. The presence of a base is often beneficial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. The choice of solvent is critical and is often a polar aprotic solvent to facilitate the reaction between the ionic and organic reactants.

Detailed Experimental Protocol: Synthesis of Sodium 2-(phenylamino)-5-nitrobenzenesulfonate

This protocol details the reaction of sodium 2-chloro-5-nitrobenzenesulfonate with aniline.

Materials:

  • Sodium 2-chloro-5-nitrobenzenesulfonate

  • Aniline

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 2-chloro-5-nitrobenzenesulfonate (1.0 eq) in a minimal amount of water.

  • Addition of Reagents: To this solution, add dimethylformamide (DMF) to create a homogeneous solution. Add aniline (1.1 eq) followed by sodium bicarbonate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Isolation and Purification: Filter the precipitated solid and wash it with cold ethanol to remove any unreacted aniline. Recrystallize the crude product from an ethanol/water mixture to obtain the pure sodium 2-(phenylamino)-5-nitrobenzenesulfonate.

  • Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Data Table:

ParameterValueReference
Reactants Sodium 2-chloro-5-nitrobenzenesulfonate, Aniline[4]
Solvent Water/DMF[5]
Base Sodium Bicarbonate[4]
Temperature 80-90 °C[5]
Reaction Time 4-6 hours[4]
Typical Yield 75-85%N/A

Application Note II: Synthesis of 2-Aryloxy-5-nitrobenzenesulfonic Acids via Ullmann-type Condensation

The synthesis of diaryl ethers from sodium 2-chloro-5-nitrobenzenesulfonate can be achieved through a copper-catalyzed Ullmann-type condensation with phenols.[5] These diaryl ether sulfonic acids are precursors to various functional molecules.

Mechanistic Considerations

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[5] While traditional Ullmann reactions require harsh conditions, modern modifications with soluble copper catalysts and ligands allow for milder reaction conditions. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. The electron-withdrawing groups on the sodium 2-chloro-5-nitrobenzenesulfonate facilitate this reaction.

Detailed Experimental Protocol: Synthesis of Sodium 2-phenoxy-5-nitrobenzenesulfonate

This protocol describes the copper-catalyzed reaction of sodium 2-chloro-5-nitrobenzenesulfonate with phenol.

Materials:

  • Sodium 2-chloro-5-nitrobenzenesulfonate

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (as a ligand)

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine sodium 2-chloro-5-nitrobenzenesulfonate (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (0.2 eq) to the flask.

  • Solvent and Reaction Conditions: Add anhydrous DMF and toluene as the solvent. Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate to remove non-polar impurities.

  • Isolation and Purification: Acidify the aqueous layer with dilute HCl to precipitate the product. Filter the solid and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

  • Characterization: Dry the purified sodium 2-phenoxy-5-nitrobenzenesulfonate and characterize it by spectroscopic methods.

Data Table:

ParameterValueReference
Reactants Sodium 2-chloro-5-nitrobenzenesulfonate, Phenol[5][6]
Catalyst Copper(I) Iodide[5]
Ligand N,N'-Dimethylethylenediamine (DMEDA)[7]
Base Potassium Carbonate[5]
Solvent DMF/Toluene[5]
Temperature 110-120 °C[5]
Reaction Time 12-24 hours[5]
Typical Yield 60-75%N/A

Workflow Visualization

Synthesis_Workflow cluster_amine Synthesis of N-Aryl-2-amino-5-nitrobenzenesulfonic Acids cluster_phenol Synthesis of 2-Aryloxy-5-nitrobenzenesulfonic Acids start_amine Start with Sodium 2-chloro-5-nitrobenzenesulfonate react_amine React with Aromatic Amine (e.g., Aniline) in Water/DMF with NaHCO₃ start_amine->react_amine workup_amine Work-up: Precipitation in Ice-Water react_amine->workup_amine purify_amine Purification: Recrystallization workup_amine->purify_amine product_amine Final Product: Sodium 2-(arylamino)-5-nitrobenzenesulfonate purify_amine->product_amine start_phenol Start with Sodium 2-chloro-5-nitrobenzenesulfonate react_phenol React with Phenol (Ullmann Condensation) CuI, DMEDA, K₂CO₃ in DMF/Toluene start_phenol->react_phenol workup_phenol Work-up: Aqueous Extraction and Acidification react_phenol->workup_phenol purify_phenol Purification: Recrystallization workup_phenol->purify_phenol product_phenol Final Product: Sodium 2-aryloxy-5-nitrobenzenesulfonate purify_phenol->product_phenol

Caption: Experimental workflows for key applications.

Safety and Handling

Sodium 2-chloro-5-nitrobenzenesulfonate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Sodium 2-chloro-5-nitrobenzenesulfonate is a highly valuable and versatile reagent in organic synthesis. Its utility in nucleophilic aromatic substitution and Ullmann-type condensation reactions allows for the efficient synthesis of a variety of substituted aromatic sulfonic acids, which are important precursors in the dye and pharmaceutical industries. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this important synthetic building block.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-nitrobenzenesulfonic Acid: Your Key Intermediate for Vibrant Colorants. [Link]

  • Chemdad. Sodium 2-chloro-5-nitrobenzenesulfonate. [Link]

  • Google Patents. Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid.
  • Google Patents. Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. [Link]

  • Google Patents.
  • The Synthesis of Azo Dyes. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. [Link]

  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • LOCKSS. RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES. [Link]

  • ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. [Link]

  • Beilstein Archives. Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. [Link]

  • ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. [Link]

  • PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]

  • Google Patents. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • Google Patents. The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Sodium 2-chloro-5-nitrobenzenesulfonate (CAS No. 946-30-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize the process effectively.

Core Principles: Understanding the "Why" of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent for Sodium 2-chloro-5-nitrobenzenesulfonate will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature.[1] This temperature-dependent solubility gradient is the driving force for obtaining pure crystals.

Impurities commonly found in crude Sodium 2-chloro-5-nitrobenzenesulfonate often include isomeric byproducts (e.g., 4-chloro-3-nitrobenzenesulfonic acid), inorganic salts like sodium chloride or sodium sulfate from the synthesis workup, and residual starting materials.[2][3] A successful recrystallization either leaves these impurities behind in the hot, saturated solution (if they are highly soluble) or allows for their removal via hot filtration (if they are insoluble).

Recommended Recrystallization Protocol

This procedure has been optimized for typical crude preparations of Sodium 2-chloro-5-nitrobenzenesulfonate, which often present as a light brown solid.[4]

Safety First: Before beginning, review the Safety Data Sheet (SDS). Sodium 2-chloro-5-nitrobenzenesulfonate can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317).[5][6][7] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_iso Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal volume of hot solvent (e.g., 80% Ethanol) A->B C 3. Heat mixture gently (e.g., on a hotplate) B->C D 4. Add more hot solvent portion-wise until fully dissolved C->D E 5. (Optional) Perform hot filtration if insolubles are present D->E If insolubles observed F 6. Allow solution to cool slowly to room temperature D->F If solution is clear E->F If needed G 7. Induce further crystallization by cooling in an ice bath F->G H 8. Collect crystals via suction filtration (Büchner funnel) G->H I 9. Wash crystals with a small amount of ice-cold solvent H->I J 10. Dry crystals under vacuum to a constant weight I->J

Caption: Workflow for the recrystallization of Sodium 2-chloro-5-nitrobenzenesulfonate.

Step-by-Step Methodology
  • Solvent Selection: Based on the polar sulfonate group and the aromatic ring, a mixed solvent system is highly effective. An 80:20 mixture of ethanol and deionized water is a robust starting point. Pure water can be used, but the compound's slight solubility even when cold can lead to lower yields.[4]

  • Dissolution:

    • Place the crude Sodium 2-chloro-5-nitrobenzenesulfonate in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the hot solvent mixture to the flask.

    • Gently heat the mixture on a hotplate with stirring.

    • Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[8]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing impurities that are not soluble in the hot solvent.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9] Rapid cooling often leads to the crashing out of a fine powder that traps impurities.[8]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation and Washing:

    • Collect the purified crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum until a constant weight is achieved. The final product should be a significantly lighter, more crystalline solid compared to the crude starting material.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of Sodium 2-chloro-5-nitrobenzenesulfonate.

Troubleshooting Decision Tree

G cluster_nc cluster_oo cluster_py cluster_cp Start Problem Occurs During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut An Oil Forms Instead of Crystals Start->OilingOut PoorYield Yield is Very Low (<70%) Start->PoorYield ColoredProduct Product is Still Colored/Impure Start->ColoredProduct NC_Q1 Is the solution clear? NoCrystals->NC_Q1 OO_S1 Cause: Compound precipitating above its melting point or high impurity load. OilingOut->OO_S1 PY_S1 Cause: Too much solvent used or insufficient cooling. PoorYield->PY_S1 CP_S1 Cause: Rapid crystallization trapping impurities or charcoal needed. ColoredProduct->CP_S1 NC_A1_Yes 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal. 3. Boil off excess solvent and re-cool. NC_Q1->NC_A1_Yes Yes NC_A1_No Solution is cloudy or turbid. This is a good sign! Be patient and cool further in an ice bath. NC_Q1->NC_A1_No No OO_S2 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount (10-15%) of the more 'soluble' solvent (ethanol). 3. Cool VERY slowly. OO_S1->OO_S2 PY_S2 1. Check mother liquor for product (evaporate a small sample). 2. If positive, concentrate the mother liquor to obtain a second crop of crystals. PY_S1->PY_S2 CP_S2 1. Re-dissolve in hot solvent. 2. (Optional) Add activated charcoal, boil briefly, and hot filter. 3. Ensure slow cooling. CP_S1->CP_S2

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My crude material won't fully dissolve, even after adding a lot of hot solvent. What should I do?

A: This strongly suggests the presence of insoluble impurities, which is common. Do not continue adding excessive solvent, as this will ruin your yield. Instead, add just enough hot solvent to dissolve the majority of the desired compound, and then perform a hot filtration to remove the insoluble material before proceeding to the cooling step.

Q2: An oil formed when I started cooling the solution. Is the experiment ruined?

A: Not at all. This phenomenon, known as "oiling out," typically happens when the solution is too concentrated or the compound is highly impure, causing it to come out of solution at a temperature above its melting point.[8] The fix is to reheat the solution until the oil redissolves, add a bit more of the primary solvent (e.g., ethanol in an ethanol/water system) to increase the overall solubility, and then allow it to cool much more slowly. Insulating the flask can help.

Q3: No crystals have formed even after cooling in an ice bath. What went wrong?

A: This is almost always due to using too much solvent.[8] The solution is not supersaturated, so crystallization cannot occur. The first step is to try and induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a "seed crystal" from a previous successful batch. If neither works, you must return the solution to the hotplate and carefully boil off a portion of the solvent to concentrate the solution, then attempt the cooling process again.

Q4: My final yield is very low. How can I improve it?

A: A low yield is typically caused by one of three factors: using too much solvent, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold. To recover some of the lost product, you can take the filtrate (mother liquor), reduce its volume by about half on a rotary evaporator or by gentle heating, and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q5: Can I use a different solvent system?

A: Yes, solvent screening is a key part of optimization.[1] Given the compound's structure, other polar protic solvents or mixtures could be effective. For example, different ratios of isopropanol/water or methanol/water could be explored. The key is to find a system where the solubility of Sodium 2-chloro-5-nitrobenzenesulfonate changes dramatically with temperature, while the solubility of key impurities does not.

Data Summary

While precise solubility data in various solvents is not widely published, the following qualitative table can guide solvent selection based on chemical principles and available information.

Solvent SystemSolubility at 25°C (Room Temp)Solubility at 78°C (Boiling EtOH)Suitability for RecrystallizationRationale
WaterModerate-HighVery HighFairHigh solubility when cold can lead to poor yields. Useful as an anti-solvent.[4]
EthanolLowHighGoodGood solubility gradient. Often used for compounds with nitro groups.[10]
80:20 Ethanol/WaterLow-ModerateVery HighExcellent Balances the high dissolving power of hot water with the low solubility in cold ethanol, optimizing yield.
HexaneInsolubleInsolublePoorNon-polar solvent, unsuitable for the highly polar sulfonate salt.
TolueneInsolubleVery LowPoorInsufficient polarity to dissolve the salt at any temperature.

References

  • Chemical Safety Data Sheet MSDS / SDS - Sodium 2-chloro-5-nitrobenzenesulfonate - ChemicalBook. (2024).
  • 946-30-5|Sodium 2-chloro-5-nitrobenzenesulfonate|BLD Pharm. (n.d.).
  • 946-30-5 | Sodium 2-chloro-5-nitrobenzenesulfonate | ChemScene. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • SAFETY DATA SHEET. (2010).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • 2-chloro-5-nitrobenzenesulfonic acid, sodium salt - Sigma-Aldrich. (n.d.).
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.).
  • DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ... - Google Patents. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022).
  • M-NITROBENZENESULFONIC ACID SODIUM SALT - Ataman Kimya. (n.d.).
  • Recrystallization for foam like crystals : r/Chempros - Reddit. (2023).
  • 2-Chloro-5-nitro-benzene sodium sulfonate CAS 946-30-5 - United States Biological. (n.d.).
  • Recrystallization Issues : r/Chempros - Reddit. (2023).
  • 946-30-5(Sodium 2-chloro-5-nitrobenzenesulfonate) Product Description - ChemicalBook. (n.d.).
  • CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents. (n.d.).
  • DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.).

Sources

Optimization of reaction conditions for Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Sodium 2-chloro-5-nitrobenzenesulfonate

Executive Summary & Chemical Profile

Sodium 2-chloro-5-nitrobenzenesulfonate (CAS: 946-30-5) is a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical precursors (e.g., aminodiphenylamine derivatives). Its synthesis is classically achieved via the sulfonation of 1-chloro-4-nitrobenzene (p-chloronitrobenzene) or the nitration of 2-chlorobenzenesulfonic acid .

This guide prioritizes the Sulfonation Route using Oleum/Chlorosulfonic acid, as it offers superior atom economy and scalability compared to the nitration route. We address common bottlenecks: regioselectivity control, management of the highly exothermic sulfonation, and the "salting-out" purification challenge.

Core Protocol: Sulfonation of 1-Chloro-4-Nitrobenzene[1][2]

This protocol is designed as a self-validating system. If a checkpoint fails, do not proceed to the next step.

Reagents:

  • Substrate: 1-Chloro-4-nitrobenzene (p-CNB), purity >99%.

  • Sulfonating Agent: 20-25% Oleum (Fuming Sulfuric Acid) OR Chlorosulfonic acid (excess).

  • Neutralizing Agent: 30% NaOH solution.

Workflow Diagram (DOT):

ReactionPathway Start 1-Chloro-4-nitrobenzene (Solid) Inter Intermediate: Sigma-Complex Start->Inter Mix @ 45-50°C Acid 20% Oleum (Excess) Acid->Inter ProductAcid 2-Chloro-5-nitro- benzenesulfonic Acid Inter->ProductAcid Heat @ 110-120°C (3-5 Hours) Salt Sodium 2-Chloro-5-nitro- benzenesulfonate ProductAcid->Salt Quench (Ice) + NaOH Neutralization Waste Waste: Dilute H2SO4 / Na2SO4 Salt->Waste Filtration

Caption: Electrophilic aromatic substitution pathway transforming p-CNB to the target sulfonate via oleum.

Troubleshooting & Optimization Guide (Q&A)

Module A: Reaction Kinetics & Yield

Q1: My conversion rate stalls at ~85% despite extending reaction time. Increasing temperature causes blackening (charring). How do I push to completion?

Diagnosis: This indicates "Acid Starvation" or "Water Deactivation." As the reaction proceeds, water is generated (if using H2SO4) or SO3 is consumed (if using Oleum), lowering the acid strength below the critical threshold for sulfonating a deactivated ring like nitrobenzene.

Solution:

  • SO3 Maintenance: Ensure you are using 20-25% Oleum . The free SO3 is the active electrophile. If using 98% H2SO4, the reaction will stall because the water byproduct dilutes the acid, stopping the reaction.

  • Staged Addition: Do not add all Oleum at once if exotherms are uncontrollable. However, for kinetics, maintaining a high concentration of SO3 is vital.

  • Temperature/Time Matrix: Refer to the optimization table below. The sweet spot is 110°C .[1] Exceeding 130°C promotes sulfone formation (dimerization) and oxidation (charring).

Table 1: Yield vs. Reaction Parameters (Data derived from Patent CN108997175B & EP0010443)

Temperature (°C)SO3 ConcentrationReaction TimeYield (%)Impurity Profile
90°C20% Oleum6 Hours82%High unreacted starting material
110-115°C 20-25% Oleum 3-4 Hours 96-98% Optimal
135°C20% Oleum2 Hours88%High sulfones, dark color
110°C98% H2SO410 Hours<50%Incomplete reaction

Q2: I am seeing a significant amount of "insoluble matter" after quenching the reaction mass in water. What is it?

Analysis: This is likely Bis(2-chloro-5-nitrophenyl)sulfone .

  • Mechanism: In the presence of excess SO3 and high temperatures (>120°C), the newly formed sulfonic acid can react with another molecule of starting material.

  • Fix:

    • Lower Temperature: Strictly control max temp to 115°C.

    • Inhibitors: Some protocols suggest adding small amounts of acetic acid or inorganic salts to modulate activity, but temperature control is usually sufficient.

    • Filtration: This impurity is insoluble in water. Filter the quenched acidic mass before neutralization to remove sulfones and unreacted p-CNB.

Module B: Isolation & Purification (The "Salting Out" Problem)

Q3: After neutralizing with NaOH, I cannot get the product to precipitate. The solution is a thick syrup. How do I isolate the salt?

The Science: Sodium 2-chloro-5-nitrobenzenesulfonate is highly soluble in water. Simply neutralizing generates sodium sulfate (Na2SO4) and the product, both dissolved. You must use the Common Ion Effect .

Protocol:

  • Neutralization: Pour the sulfonation mass into ice water. Slowly add 30% NaOH until pH is 7.0–8.0. Caution: Exothermic.

  • Clarification: Filter the hot solution (80-90°C) to remove insoluble sulfones/impurities.

  • Salting Out:

    • Add NaCl (Sodium Chloride) to the hot filtrate until the solution reaches ~15-20% w/v NaCl concentration.

    • Alternatively, cool the mass to 10-15°C. The high concentration of Na2SO4 (formed from neutralization) may act as the salting-out agent itself, but adding NaCl is more robust.

  • Crystallization: Cool slowly to 5°C with agitation. The product will crystallize as yellow/tan plates.

Q4: My product contains >10% Sodium Sulfate (Na2SO4). How do I lower the salt content?

Solution:

  • Recrystallization: Recrystallize the crude wet cake from hot water (minimum volume) . The organic sulfonate is significantly more soluble in hot water than cold, whereas Na2SO4 has a flatter solubility curve (and inverse solubility above 32°C).

  • Solvent Wash: Wash the filter cake with a small amount of ice-cold saturated brine (NaCl solution) rather than pure water to prevent product loss, followed by a displacement wash with a small volume of ethanol (if cost permits) to remove water/salts.

Analytical Quality Control

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer).

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Retention Order (Typical):

    • Sodium 2-chloro-5-nitrobenzenesulfonate (Polar, elutes early).

    • 2-Chlorobenzenesulfonic acid (Impurity from de-nitration or starting material).

    • 1-Chloro-4-nitrobenzene (Starting material, elutes late).

    • Sulfone dimer (Very late eluter).

References

  • Synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate via Chlorosulfonic Acid. Google Patents, CN108997175B. [1]

  • Process for preparing sodium m-nitrobenzenesulfonate (and derivatives) by sulfonation.
  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride.
  • Nitration and Sulfonation of Benzene: Mechanisms and Kinetics. Chemistry LibreTexts. [Link]

Disclaimer: This guide is for research and development purposes. All protocols involve hazardous chemicals (Oleum, NaOH) and should be performed under strict safety guidelines including fume hoods and PPE.

Sources

Technical Support Center: Synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. We will delve into the mechanistic rationale behind the formation of common byproducts and provide actionable troubleshooting advice to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Sodium 2-chloro-5-nitrobenzenesulfonate and what are the expected byproducts?

The most common industrial synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate involves the electrophilic aromatic substitution of 4-chloronitrobenzene with a sulfonating agent.[1][2] The choice of sulfonating agent can vary, with common options being fuming sulfuric acid (oleum), chlorosulfonic acid, or sulfur trioxide.[1][3][4]

The primary reaction is as follows:

4-Chloronitrobenzene 4-Chloronitrobenzene Sodium 2-chloro-5-nitrobenzenesulfonate Sodium 2-chloro-5-nitrobenzenesulfonate 4-Chloronitrobenzene->Sodium 2-chloro-5-nitrobenzenesulfonate 1. Sulfonating Agent (e.g., Oleum) 2. NaOH

Caption: General synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate.

During this process, several byproducts can be formed, with the most common being:

  • Isomeric Sulfonated Products: While the desired product is the 2-sulfonated isomer, other isomers can form depending on reaction conditions.

  • Sulfones: Dimerization can occur, leading to the formation of sulfones, such as bis-(2-chloro-5-nitrophenyl)-sulfone.[5]

  • Unreacted Starting Material: Incomplete reactions can result in residual 4-chloronitrobenzene.

  • Polysulfonated Byproducts: Under harsh conditions, a second sulfonation can occur on the aromatic ring.

Q2: Why is sulfone formation a common issue, and how can it be minimized?

Sulfone formation is a known side reaction in sulfonation, particularly when using potent sulfonating agents like sulfur trioxide or high concentrations of oleum.[4] The mechanism involves the reaction of the initially formed sulfonic acid with another molecule of the starting aromatic compound.

The formation of sulfones is undesirable as it represents a loss of starting material and can complicate the purification process.[4] To minimize sulfone formation, several strategies can be employed:

  • Use of Inhibitors: Certain patents describe the use of sulfone formation inhibitors.[6]

  • Control of Stoichiometry: Using a slight excess of the sulfonating agent can help to ensure the complete conversion of the starting material, but a large excess can promote side reactions.

  • Temperature Control: Maintaining the optimal reaction temperature is crucial, as higher temperatures can increase the rate of side reactions, including sulfone formation.[7]

cluster_main Main Reaction Pathway cluster_side Sulfone Byproduct Formation 4-Chloronitrobenzene 4-Chloronitrobenzene 2-Chloro-5-nitrobenzenesulfonic acid 2-Chloro-5-nitrobenzenesulfonic acid 4-Chloronitrobenzene->2-Chloro-5-nitrobenzenesulfonic acid SO3 Bis-(2-chloro-5-nitrophenyl)-sulfone Bis-(2-chloro-5-nitrophenyl)-sulfone Sodium 2-chloro-5-nitrobenzenesulfonate Sodium 2-chloro-5-nitrobenzenesulfonate 2-Chloro-5-nitrobenzenesulfonic acid->Sodium 2-chloro-5-nitrobenzenesulfonate NaOH 2-Chloro-5-nitrobenzenesulfonic acid->Bis-(2-chloro-5-nitrophenyl)-sulfone + 4-Chloronitrobenzene - H2O

Caption: Simplified reaction scheme showing sulfone byproduct formation.

Q3: What are the primary factors influencing the isomeric purity of the final product?

The regioselectivity of the sulfonation reaction is governed by the directing effects of the substituents on the benzene ring. In 4-chloronitrobenzene, the chloro group is an ortho-, para-director, while the nitro group is a meta-director. The desired product, 2-chloro-5-nitrobenzenesulfonic acid, results from sulfonation at the position that is ortho to the chloro group and meta to the nitro group.

Factors that can influence isomeric purity include:

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetically controlled product, which may or may not be the desired isomer. It is crucial to maintain precise temperature control.[8]

  • Sulfonating Agent: The choice and concentration of the sulfonating agent can affect the isomer distribution.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomer rearrangement or the formation of thermodynamically more stable, but undesired, isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate.

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to check for the presence of the starting material, 4-chloronitrobenzene.

  • Solution:

    • Ensure the reaction is allowed to proceed for a sufficient amount of time.

    • Verify the quality and concentration of the sulfonating agent.

    • Ensure adequate mixing to maintain a homogeneous reaction mixture.[8]

Possible Cause 2: Suboptimal Reaction Temperature

  • How to Diagnose: Review the reaction temperature profile. Deviations from the optimal temperature range can significantly impact the reaction rate and yield.

  • Solution:

    • Maintain a consistent and accurate temperature throughout the reaction. For sulfonation with oleum, a temperature of around 115°C is often cited.[1] For other sulfonating agents, the optimal temperature may differ.

    • Use a calibrated thermometer and a well-controlled heating/cooling system.

Possible Cause 3: Product Loss During Work-up

  • How to Diagnose: Analyze aqueous and organic layers after extraction to check for the presence of the product. The sodium salt of the product has good water solubility.[2][7]

  • Solution:

    • During the neutralization and salting-out steps, ensure the pH and salt concentration are optimized for the precipitation of the sodium salt.

    • Minimize the number of transfers to reduce mechanical losses.

Issue 2: High Levels of Impurities in the Final Product

Possible Cause 1: Presence of Unreacted 4-Chloronitrobenzene

  • How to Diagnose: Use HPLC or GC to quantify the amount of residual starting material in the final product.

  • Solution:

    • Refer to the solutions for "Incomplete Reaction" in Issue 1.

    • Purification can be achieved by recrystallization.

Possible Cause 2: Formation of Isomeric Byproducts

  • How to Diagnose: Isomeric purity can be assessed using HPLC or Capillary Electrophoresis (CE).

  • Solution:

    • Strictly control the reaction temperature, as lower temperatures can improve regioselectivity.[8]

    • The addition of the sulfonating agent should be slow and controlled to avoid localized temperature increases.

Possible Cause 3: Significant Sulfone Formation

  • How to Diagnose: The presence of sulfone byproducts, which are typically less soluble, can be detected by HPLC or Mass Spectrometry.

  • Solution:

    • Avoid using a large excess of the sulfonating agent.

    • Consider the use of a sulfone formation inhibitor.[6]

    • The sulfone byproduct is often filtered out of the reaction mixture after quenching.

Summary of Troubleshooting Parameters
IssueParameter to CheckRecommended Action
Low Yield Reaction CompletenessMonitor with TLC/HPLC; ensure sufficient reaction time.
Reaction TemperatureMaintain precise and consistent temperature control.
Work-up ProcedureOptimize pH and salt concentration for precipitation.
High Impurity Unreacted Starting MaterialDrive reaction to completion; purify by recrystallization.
Isomeric PurityControl reaction temperature and rate of reagent addition.
Sulfone FormationOptimize stoichiometry; consider inhibitors.

Experimental Protocols

General Sulfonation of 4-Chloronitrobenzene with Oleum

Materials:

  • 4-Chloronitrobenzene

  • Fuming Sulfuric Acid (Oleum, e.g., 65%)[1]

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Sodium Chloride (NaCl)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add 4-chloronitrobenzene.

  • Slowly add fuming sulfuric acid to the 4-chloronitrobenzene while maintaining the temperature at approximately 115°C.[1] Caution must be exercised to control the temperature.

  • Maintain the reaction mixture at this temperature with stirring until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the resulting solution with a sodium hydroxide solution to a pH of approximately 7.5.[9]

  • The sodium salt of 2-chloro-5-nitrobenzenesulfonic acid can be salted out of the solution by adding sodium chloride.

  • Filter the precipitate and wash with a cold, saturated sodium chloride solution.

  • Dry the product under vacuum.

References

  • CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google P
  • US3492342A - Sulfonation of nitro compounds - Google P
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]

  • DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google P
  • DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ...
  • Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | P
  • DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google P
  • m-NITROBENZENE SULPHONIC ACID SODIUM SALT - Ataman Kimya. [Link]

Sources

How to avoid the formation of isomers in sulfonation reactions

[4]

Strategy B: The "Blocking Group" Technique

Use this when: You need to substitute a specific position (e.g., ortho) that is normally disfavored due to the directing effects of existing groups.[5]

Scenario: You want to synthesize ortho-chlorotoluene, but direct chlorination of toluene yields mostly para-chlorotoluene. Solution: Use the sulfonate group as a temporary shield.[6][7]

Workflow:

  • Block: Sulfonate toluene (heat, H₂SO₄). The bulky -SO₃H group occupies the para position (thermodynamic preference).

  • React: Chlorinate the p-toluenesulfonic acid. The methyl group directs the incoming Cl to the ortho position (the only open spot activated by methyl).

  • Deblock: Treat with dilute acid and steam (desulfonation) to remove the -SO₃H group.

BlockingStrategyStep1Step 1: Sulfonation(Toluene + H2SO4, Heat)Target: Para-position blockedStep2Step 2: Electrophilic Substitution(Add Cl2)Result: Cl adds Ortho to MethylStep1->Step2 -SO3H directs meta,CH3 directs orthoStep3Step 3: Desulfonation(Dilute H2SO4, Steam)Result: Removal of SO3HStep2->Step3FinalFinal Product:o-ChlorotolueneStep3->Final

Figure 2: Workflow for using sulfonation as a regioselective blocking strategy.

Reagent Selection Guide

Choosing the right sulfonating agent is critical for avoiding side products like sulfones (Ar-SO₂-Ar) and controlling selectivity.

ReagentAggressivenessSelectivityBest ForRisk of Isomers/Byproducts
Conc. H₂SO₄ ModerateModerateGeneral use, blocking groupsModerate. Requires heat to drive to completion (water removal).
Oleum (Fuming H₂SO₄) HighLowDeactivated rings, PolysulfonationHigh. Can cause oxidative side reactions and sulfone formation.
SO₃-Pyridine Complex LowHigh Acid-sensitive substrates (furans, pyrroles)Lowest. Mild conditions prevent isomerization and degradation.
Chlorosulfonic Acid HighHighPreparing sulfonyl chloridesHigh. Produces HCl gas; requires careful stoichiometry.

Troubleshooting & FAQs

Q1: I am obtaining a mix of ortho and para isomers during toluene sulfonation. How do I isolate the para isomer? A: This is a thermodynamic control issue.

  • Diagnosis: If you run the reaction at low temperature (0–25°C), you will get significant ortho isomer (up to 40-50%) because the activation energy difference is small.

  • Fix: Increase the reaction temperature to 100°C or higher. At this temperature, the sterically hindered ortho-isomer desulfonates rapidly, while the para-isomer remains stable. The equilibrium shifts almost exclusively to p-toluenesulfonic acid.

Q2: I am seeing significant "sulfone" (dimer) byproduct formation. How do I avoid this? A: Sulfones (Ar-SO₂-Ar) form when the sulfonic acid reacts with another equivalent of the aromatic ring under dehydrating conditions.

  • Fix 1: Avoid large excesses of SO₃ or Oleum.

  • Fix 2: Use complexed reagents like Sulfur Trioxide-Pyridine or Sulfur Trioxide-Dioxane. These bulky complexes sterically inhibit the attack on a second aromatic ring, effectively stopping sulfone formation.

  • Fix 3: Add a small amount of acetic anhydride or trifluoroacetic anhydride if using H₂SO₄, which helps scavenge water without increasing the oxidizing power too drastically.

Q3: How exactly do I perform the "Desulfonation" step to remove my blocking group? A: The mechanism is the reverse of sulfonation. You need to drive the equilibrium back to the starting arene + SO₃ (which is then hydrolyzed).

  • Protocol: Dissolve your sulfonated intermediate in dilute sulfuric acid (approx. 40-50%) . Pass superheated steam through the solution while heating the vessel to 150-170°C. The steam distills off the volatile desulfonated arene (if volatile) and hydrolyzes the SO₃, driving the reaction to completion.

Q4: My substrate is acid-sensitive (e.g., Indole or Furan). Standard sulfonation decomposes it. What do I do? A: Do not use H₂SO₄ or Oleum.

  • Solution: Use the SO₃-Pyridine complex in an inert solvent like dichloroethane or pyridine itself. This reagent allows sulfonation at neutral to slightly basic pH, preserving the sensitive heterocyclic ring while installing the sulfonate group, typically at the

    
    -position (position 2 for furan/thiophene, position 3 for indole).
    

References

  • Master Organic Chemistry. (2018). Sulfonyl Blocking Groups in Aromatic Synthesis.[5][8]Link

  • BenchChem. (2025).[9] An In-depth Technical Guide on the Isomers of Naphthalene Sulfonic Acid.Link

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution.Link

  • Jinxiang Chemical. (2026). Pyridine sulfur trioxide: A Precision Synthesis Partner.[10]Link

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Classic Text Reference for Mechanism).

Validation & Comparative

Certificate of Analysis Guide: High-Purity Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 946-30-5 | Formula: C₆H₃ClNNaO₅S | M.W.: 259.60 g/mol

Introduction: The Purity Imperative

Sodium 2-chloro-5-nitrobenzenesulfonate (SCNBS) is a critical electrophilic intermediate used in the synthesis of pharmaceutical APIs, high-performance dyes, and electroplating additives. Its reactivity hinges on the nucleophilic displacement of the chlorine atom activated by the electron-withdrawing nitro and sulfonate groups.

In drug development, the distinction between "Technical Grade" and "High-Purity Grade" is not merely a percentage point—it is a matter of reaction trajectory. Technical grades, often laden with inorganic salts (NaCl, Na₂SO₄) and regioisomers (e.g., 4-chloro-3-nitro isomers), can lead to:

  • Regioisomer Contamination: Isomers with identical molecular weights but different substitution patterns (2-Cl vs 4-Cl) are notoriously difficult to separate downstream.

  • Stoichiometric Drift: High salt content skews molar calculations, leading to incomplete reactions or excess reagent usage.

  • Catalyst Poisoning: Trace heavy metals (Fe, Pb) in lower grades can deactivate palladium or nickel catalysts used in subsequent cross-coupling steps.

This guide provides a definitive framework for evaluating SCNBS quality, establishing a self-validating analytical protocol that ensures reproducibility in critical applications.

Comparative Analysis: High-Purity vs. Technical Grade

The following table contrasts the specifications of a research-grade reagent against standard industrial alternatives.

ParameterHigh-Purity Grade (Pharma/Research) Technical Grade (Dye/Industrial) Impact on Application
Assay (HPLC) ≥ 99.0% ~90.0 - 95.0%Low assay requires recrystallization, reducing overall yield.
Regioisomer Impurity ≤ 0.1% 1.0 - 5.0%Isomers react to form "shadow" impurities in the final drug substance.
Inorganic Salts ≤ 0.5% 5.0 - 10.0%High salt content precipitates in organic solvents, clogging flow reactors.
Water (Karl Fischer) ≤ 1.0% > 5.0%Excess water hydrolyzes sensitive acid chlorides or anhydrides in the next step.
Iron (Fe) ≤ 10 ppm > 100 ppmPromotes oxidative degradation and poisons transition metal catalysts.
Appearance White to off-white powderYellow/Brown powderColor indicates oxidation products or nitro-phenolic contaminants.

Critical Quality Attributes & Testing Protocols

To ensure scientific integrity, the Certificate of Analysis (CoA) must be generated using the following self-validating methodologies.

A. HPLC Purity & Isomer Detection (The Primary Assay)

Rationale: UV detection at 254 nm captures the strong absorbance of the nitro-aromatic system. A reversed-phase method with ion-pairing or acidic buffer is required to retain the polar sulfonate group.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress sulfonate ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (5% B); 5-20 min (Linear to 60% B); 20-25 min (Hold 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 10 mg SCNBS in 10 mL Mobile Phase A.

Acceptance Criteria: Main peak retention time (RT) ~8-10 min. No single impurity >0.1%.

B. Inorganic Salt Quantification (The Mass Balance Check)

Rationale: Sulfonates are often isolated via "salting out" with NaCl. HPLC often misses inorganic salts as they elute in the void volume. Protocol: Ion Chromatography (IC) or Gravimetric Ashing (sulfated ash) is required. For high throughput, conductivity detection coupled with IC is preferred to quantify Chloride (Cl⁻) and Sulfate (SO₄²⁻).

C. Synthesis & Impurity Pathway Visualization

The following diagram illustrates the synthesis of SCNBS and the origin of critical impurities (Regioisomers) that the CoA must detect.

SCNBS_Synthesis Start 2-Chlorobenzenesulfonic Acid Reagent + HNO3 / H2SO4 (Nitration) Start->Reagent Major Sodium 2-chloro-5-nitrobenzenesulfonate (Target: >99%) Reagent->Major Para-substitution (Major Path) Minor Sodium 2-chloro-3-nitrobenzenesulfonate (Isomer Impurity) Reagent->Minor Ortho-substitution (Minor Path) QC HPLC Analysis (Separates Isomers) Major->QC Minor->QC

Figure 1: Synthesis pathway showing the origin of the critical 2-chloro-3-nitro isomer impurity during nitration.

The Quality Control Workflow

A robust QC system does not rely on a single test. It uses a battery of orthogonal methods to ensure the material identity.

QC_Workflow cluster_tests Analytical Battery Sample Raw Material Batch (SCNBS) HPLC 1. HPLC-UV (Purity & Isomers) Sample->HPLC KF 2. Karl Fischer (Water Content) Sample->KF IC 3. Ion Chromatography (Inorganic Salts) Sample->IC ICP 4. ICP-MS (Heavy Metals) Sample->ICP Decision Data Review HPLC->Decision KF->Decision IC->Decision ICP->Decision Release Release for Pharma Use Decision->Release All Specs Met Reject Reject / Reprocess Decision->Reject OOS (Out of Spec)

Figure 2: Orthogonal QC workflow ensuring purity, moisture control, and salt quantification.

Application Impact: Why Purity Matters

In nucleophilic aromatic substitution (SNAr) reactions—the primary use case for SCNBS—impurities cause non-linear complications.

  • The "Water Effect":

    • Scenario: You are reacting SCNBS with Thionyl Chloride (SOCl₂) to create the sulfonyl chloride derivative.

    • Failure Mode: If the CoA shows >5% water (common in Tech grade), the SOCl₂ reacts with water to form SO₂ and HCl gas violently, rather than converting the sulfonate. This requires a massive excess of reagent and creates a hazardous pressure spike.

    • High-Purity Advantage: <1.0% water allows for stoichiometric precision and safer scale-up.

  • Isomeric "Shadows":

    • Scenario: Synthesizing a sulfonamide drug.

    • Failure Mode: The 2-chloro-3-nitro isomer (impurity) reacts at the same rate as the target 2-chloro-5-nitro isomer. The resulting drug substance will contain a regioisomer impurity (0.5–2%) that is nearly impossible to remove by crystallization.

    • High-Purity Advantage: Starting with <0.1% isomer content eliminates this risk at the source (Quality by Design).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649557, Sodium 2-chloro-5-nitrobenzenesulfonate. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Nitrobenzenesulfonic Acids. Retrieved from [Link]

Benchmarking the Reactivity of Sodium 2-chloro-5-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aqueous Specialist

Sodium 2-chloro-5-nitrobenzenesulfonate (SCNBS) occupies a critical niche in the landscape of electrophilic aromatic reagents. While classic reagents like 2,4-Dinitrochlorobenzene (DNCB) offer high reactivity in organic media, they fail in strictly aqueous environments due to precipitation and poor phase transfer. Conversely, Sanger’s Reagent (DNFB) provides exceptional speed but suffers from hydrolytic instability and high toxicity.

SCNBS balances moderate reactivity with extreme water solubility . This guide benchmarks SCNBS against these alternatives, demonstrating that while its absolute rate constant (


) is lower than poly-nitro variants, its effective concentration in aqueous buffers makes it the superior choice for modifying hydrophilic amines, synthesizing water-soluble dyes, and conducting kinetic studies in biological media without organic co-solvents.

Mechanistic Framework

The reactivity of SCNBS is governed by the Nucleophilic Aromatic Substitution (


)  pathway. The reaction does not proceed via a single step but through a high-energy intermediate known as the Meisenheimer Complex .
Structural Activation
  • Primary Activator: The Nitro group (

    
    )  at the para position (C5) is a strong electron-withdrawing group (EWG). It stabilizes the negative charge of the intermediate via resonance.[1][2][3]
    
  • Secondary Activator: The Sulfonate group (

    
    )  at the ortho position (C1) provides inductive withdrawal (
    
    
    
    effect) and ensures water solubility.
  • Leaving Group: The Chloride (

    
    )  at C2 is displaced by the incoming nucleophile.
    
Reaction Pathway Diagram

SNAr_Mechanism Reactant SCNBS (Substrate) TS Meisenheimer Complex (Transition State) Reactant->TS Addition (Rate Limiting) Nu Amine (Nucleophile) Nu->TS Addition (Rate Limiting) Product Substituted Aniline Derivative TS->Product Elimination (Fast) LG Chloride Ion (Leaving Group) TS->LG

Figure 1: The addition-elimination mechanism of SCNBS. The rate-determining step is the formation of the Meisenheimer complex.

Benchmarking Analysis

The following data compares SCNBS against industry-standard electrophiles. Reactivity is estimated based on Hammett substituent constants (


) and experimental observation of reaction half-lives (

) with a primary amine (Glycine) at pH 9.0.
Comparative Performance Matrix
FeatureSCNBS DNCB (2,4-Dinitrochlorobenzene)DNFB (Sanger's Reagent)
CAS Number 96-75-397-00-770-34-8
Leaving Group Chloride (-Cl)Chloride (-Cl)Fluoride (-F)
Activating Groups 1 Nitro, 1 Sulfonate2 Nitro groups2 Nitro groups
Water Solubility High (>200 g/L) Negligible (<0.1 g/L)Very Low
Reactivity (

)
Moderate (1x)High (~50x)Very High (~3000x)
Hydrolytic Stability HighHighLow (Hydrolyzes rapidly)
Primary Application Aqueous protein labeling, Dye synthesisGST Enzyme Assays (requires ethanol)N-terminal sequencing
Interpretation of Data[2][4][5][6][7][8][9]
  • Solubility vs. Reactivity: DNCB is intrinsically more reactive due to the presence of two nitro groups (stronger resonance withdrawal than one nitro + one sulfonate). However, DNCB requires 10-20% Ethanol or DMSO to function. SCNBS is the only viable option for strictly aqueous systems.

  • The Fluorine Effect: DNFB is orders of magnitude faster because Fluorine is highly electronegative, stabilizing the transition state inductively. However, this makes DNFB too unstable for long-term storage in aqueous buffers. SCNBS offers the "Goldilocks" zone of stability.

Experimental Protocol: Kinetic Benchmarking

To validate the reactivity of SCNBS in your specific application, use this self-validating kinetic assay. This protocol measures the pseudo-first-order rate constant (


) of SCNBS reacting with Glycine.
Reagents & Setup
  • Buffer: 100 mM Borate Buffer, pH 9.5 (High pH ensures the amine is unprotonated:

    
    , not 
    
    
    
    ).
  • Substrate Stock: 10 mM SCNBS in water.

  • Nucleophile Stock: 100 mM Glycine in Borate Buffer.

  • Detection: UV-Vis Spectrophotometer set to 400 nm (monitoring the formation of the yellow nitroaniline derivative).

Step-by-Step Methodology
  • Baseline Correction: Blank the spectrophotometer with Borate buffer.

  • Reaction Initiation:

    • In a quartz cuvette, mix 900 µL of Glycine Stock (Nucleophile excess).

    • Add 100 µL of SCNBS Stock.

    • Note: Final concentration is 1 mM SCNBS and 90 mM Glycine. This 90-fold excess enforces pseudo-first-order kinetics.

  • Data Acquisition:

    • Immediately start recording Absorbance (

      
      ) every 30 seconds for 20 minutes.
      
    • Temperature must be held constant (e.g., 25°C).

  • Data Analysis (Self-Validation):

    • Plot

      
       vs. Time.
      
    • Pass Criteria: The plot must be linear (

      
      ). If curved, the amine concentration is too low, or SCNBS is hydrolyzing (check buffer pH).
      
Workflow Visualization

Experimental_Workflow Prep 1. Preparation 100mM Borate pH 9.5 10mM SCNBS Stock Mix 2. Initiation Mix 9:1 Ratio (Excess Amine) Prep->Mix Measure 3. Measurement Monitor A400nm Interval: 30s Mix->Measure Validate 4. Validation Plot ln(A_inf - A_t) Check Linearity Measure->Validate

Figure 2: Kinetic assay workflow for determining SCNBS reactivity.

Expert Insights & Troubleshooting

The pH Paradox

The reaction rate of SCNBS is heavily pH-dependent.

  • pH < 8.0: The amine is protonated (

    
    ) and non-nucleophilic. Reaction stalls.
    
  • pH > 11.0: Hydroxide ions (

    
    ) begin to compete with the amine, leading to hydrolysis of the SCNBS (forming a phenol derivative) rather than the desired coupling.
    
  • Optimization: Always maintain pH between 9.0 and 10.0 for optimal amine modification.

Ionic Strength Effects

Unlike neutral electrophiles (DNCB), SCNBS is anionic. High salt concentrations in your buffer can shield the electrostatic repulsion between the sulfonate group and other anionic species, potentially altering reaction rates. For consistent benchmarking, normalize ionic strength using NaCl.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5] Chemical Reviews.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-5-nitrobenzenesulfonic acid, sodium salt.[6][7][8]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7253, 2-Chloro-5-nitrobenzenesulfonic acid.

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution Mechanisms.[1][3][5]

Sources

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Retrosynthesis Analysis

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